molecular formula C23H46N2O4 B14494980 Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- CAS No. 65115-07-3

Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-

Cat. No.: B14494980
CAS No.: 65115-07-3
M. Wt: 414.6 g/mol
InChI Key: VAQKCJZAOPTDST-UHFFFAOYSA-N
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Description

Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- is a complex organic compound with the molecular formula C23H46N2O4 . This compound is characterized by its unique structure, which includes two acetamide groups connected by a 1,3-propanediylbis(oxy) linkage, with heptyl and methyl substituents on the nitrogen atoms. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- involves multiple steps. One common synthetic route includes the reaction of 1,3-dibromopropane with sodium heptanoate to form the intermediate 1,3-propanediylbis(oxy)heptane. This intermediate is then reacted with N-methylacetamide in the presence of a base such as sodium hydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 1,3-propanediylbis(oxy) linkage allows for flexible interactions with various biological molecules, making it a versatile compound in biochemical studies .

Properties

CAS No.

65115-07-3

Molecular Formula

C23H46N2O4

Molecular Weight

414.6 g/mol

IUPAC Name

N-heptyl-2-[3-[2-[heptyl(methyl)amino]-2-oxoethoxy]propoxy]-N-methylacetamide

InChI

InChI=1S/C23H46N2O4/c1-5-7-9-11-13-16-24(3)22(26)20-28-18-15-19-29-21-23(27)25(4)17-14-12-10-8-6-2/h5-21H2,1-4H3

InChI Key

VAQKCJZAOPTDST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(C)C(=O)COCCCOCC(=O)N(C)CCCCCCC

Origin of Product

United States

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